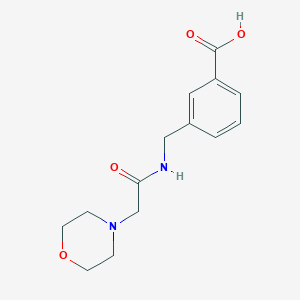
3-((2-Morpholinoacetamido)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Morpholinoacetamido)methyl)benzoic acid is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzoic acid moiety linked to a morpholinoacetamido group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Morpholinoacetamido)methyl)benzoic acid typically involves the reaction of 3-(chloromethyl)benzoic acid with morpholine and acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further ensures the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-((2-Morpholinoacetamido)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The morpholinoacetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-((2-Morpholinoacetamido)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2-Morpholinoacetamido)methyl)benzoic acid involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of mycolic acid methyl transferase (MmaA1), a protein involved in the maturation of mycolic acids in Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, thereby inhibiting its activity and disrupting the biosynthesis of mycolic acids, which are essential for the survival of the bacteria.
Comparison with Similar Compounds
Similar Compounds
3-(2-Morpholinoacetamido)-N-(1,4-dihydro-4-oxoquinazolin-6-yl)benzamide: Another compound with a similar structure that has shown promising anti-tubercular activity.
3,5-Dihydroxybenzoic acid: A benzoic acid derivative with different functional groups that exhibits distinct chemical properties.
Uniqueness
3-((2-Morpholinoacetamido)methyl)benzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with specific molecular targets. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
3-[[(2-morpholin-4-ylacetyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C14H18N2O4/c17-13(10-16-4-6-20-7-5-16)15-9-11-2-1-3-12(8-11)14(18)19/h1-3,8H,4-7,9-10H2,(H,15,17)(H,18,19) |
InChI Key |
IWIBCBGSXGHZPC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NCC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















